molecular formula C8H7IO2 B8595630 1-(2-Hydroxy-3-iodophenyl)ethan-1-one CAS No. 89942-31-4

1-(2-Hydroxy-3-iodophenyl)ethan-1-one

Cat. No. B8595630
CAS RN: 89942-31-4
M. Wt: 262.04 g/mol
InChI Key: PTPNOHHWWIGMJD-UHFFFAOYSA-N
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Patent
US05990142

Procedure details

A suspension of 3'-amino-2'-hydroxyacetophenone hydrobromide (2.5 g, 10.8 mmol) in water (10 ml) at 0° C. was added successively with concentrated sulfuric acid (0.70 ml) and sodium nitrite (0.783 g, 11.3 mmol) dissolved in water (1.5 ml) and the mixture was left under stirring at 0° C. for 20 min. After that, concentrated sulfuric acid (0.2 ml) was added and the resulting mixture was poured onto a solution of potassium iodide (2.2 g) in water (2 ml) cooled at 0° C. Copper powder (11 mg) was added in a few minutes and the mixture was left at 75° C. for 2 h. After this time the mixture was left to cool at room temperature, then extracted with chloroform (3×50 ml), the organic phase was washed with a 5% sodium thiosulfate solution, dried and the solvent was evaporated off under reduced pressure. The resulting residue was purified by column chromatography eluting with petroleum ether:chloroform, 6:4, thereby recovering 1.95 g of title compound (69% yield).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3'-amino-2'-hydroxyacetophenone hydrobromide
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
0.783 g
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Quantity
2.2 g
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Six
Quantity
11 mg
Type
catalyst
Reaction Step Seven
Yield
69%

Identifiers

REACTION_CXSMILES
Br.N[C:3]1[C:4]([OH:12])=[C:5]([C:9](=[O:11])[CH3:10])[CH:6]=[CH:7][CH:8]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:22].[K+]>O.[Cu].C(Cl)(Cl)Cl>[OH:12][C:4]1[C:3]([I:22])=[CH:8][CH:7]=[CH:6][C:5]=1[C:9](=[O:11])[CH3:10] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
3'-amino-2'-hydroxyacetophenone hydrobromide
Quantity
2.5 g
Type
reactant
Smiles
Br.NC=1C(=C(C=CC1)C(C)=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.783 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
2.2 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
11 mg
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° C
WAIT
Type
WAIT
Details
the mixture was left at 75° C. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
After this time the mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 ml)
WASH
Type
WASH
Details
the organic phase was washed with a 5% sodium thiosulfate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=C(C=CC=C1I)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.